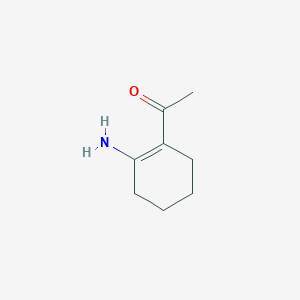

1-(2-Aminocyclohex-1-en-1-yl)ethanone

Description

Overview of Enaminones as Versatile Synthetic Intermediates

Enaminones are a class of organic compounds characterized by the N-C=C-C=O conjugated system. This structural motif renders them highly versatile building blocks in organic synthesis. They exhibit ambident nucleophilic and electrophilic properties, allowing them to participate in a wide array of chemical transformations. The electron-donating amino group and the electron-withdrawing carbonyl group create a unique electronic environment that influences their reactivity. Enaminones are widely used in the synthesis of various heterocyclic compounds, natural products, and medicinally important molecules. researchgate.netpsu.edu

Structural Classification of 1-(2-Aminocyclohex-1-en-1-yl)ethanone as a Cyclic Enaminone

This compound is classified as a cyclic enaminone. Its core structure consists of a six-membered cyclohexene (B86901) ring. The enaminone functionality is incorporated within this ring system, with an amino group at the 2-position and an acetyl group (ethanone) attached to the 1-position of the cyclohexene ring. The cyclic nature of the scaffold imposes certain conformational constraints that can influence its reactivity compared to acyclic analogues. Cyclic enaminones are particularly valuable in the stereocontrolled synthesis of complex nitrogen-containing molecules. rsc.org

Historical Context of Enaminone Research

The study of enaminones dates back several decades, with early research focusing on their synthesis and basic reactivity. The condensation of β-dicarbonyl compounds with amines is a classical and straightforward method for their preparation. Over the years, the synthetic utility of enaminones has been increasingly recognized, leading to the development of more sophisticated synthetic methodologies and a deeper understanding of their chemical behavior. Their role as key intermediates in the synthesis of alkaloids and other pharmacologically active compounds has been a significant driver of research in this field. psu.edu

Current Research Landscape and Academic Importance of the Compound

The current research landscape for enaminones is broad, with a focus on developing novel synthetic methods, including asymmetric and catalytic approaches, and their application in total synthesis and medicinal chemistry. rsc.orgumn.edunih.gov However, a specific focus on this compound is not prominent in the available literature. The academic importance of this specific compound is therefore inferred from the general significance of the cyclic enaminone scaffold as a versatile platform for constructing diverse molecular architectures. Research on related 3-aminocyclohex-2-en-1-one derivatives highlights the potential of this class of compounds in various applications.

Scope and Objectives of Research on this compound

Given the scarcity of dedicated research on this compound, the scope and objectives of its study would likely mirror those for other novel cyclic enaminones. This would include the development of efficient and stereoselective synthetic routes, a thorough investigation of its reactivity with various electrophiles and nucleophiles, and the exploration of its potential as a precursor for the synthesis of novel heterocyclic systems. Furthermore, evaluating its biological activity would be a key objective, given the pharmacological relevance of many enaminone-containing molecules.

Due to the lack of specific research data for this compound, detailed research findings and data tables for this particular compound cannot be provided. The information presented is based on the general knowledge of enaminone chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminocyclohexen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAGEKWBOSYIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies for 1 2 Aminocyclohex 1 En 1 Yl Ethanone

Carbon-Carbon Bond Formation

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the elaboration of molecular complexity. For cyclic enaminones, several powerful cross-coupling and alkylation reactions have been developed.

Cross-coupling reactions are a powerful class of reactions for forming C-C bonds. While direct examples of Suzuki coupling on 1-(2-aminocyclohex-1-en-1-yl)ethanone are limited in the literature, the general principles of this reaction are widely applicable. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for creating biaryl compounds and other coupled products. libretexts.org For cyclic enaminones, this would typically involve the introduction of a leaving group at the desired position to facilitate the coupling.

The Hiyama cross-coupling reaction, which utilizes organosilanes as the organometallic partner, has been successfully applied to the direct C-H functionalization of cyclic enaminones. nih.govacs.orgnih.govresearchgate.net This approach avoids the need for pre-functionalization of the enaminone substrate. In a notable study, 2,3-dihydropyridin-4(1H)-ones were shown to undergo direct C-H functionalization at the C5 position in a palladium(II)-catalyzed Hiyama reaction with triethoxy(aryl)silanes and dimethylphenylsilanol. nih.govacs.orgnih.govresearchgate.net The reaction is facilitated by a fluoride source, which activates the organosilane, and a reoxidant to regenerate the active palladium catalyst. nih.govacs.orgnih.govresearchgate.net

Table 1: Hiyama Cross-Coupling of Cyclic Enaminones with Triethoxy(aryl)silanes

| Enaminone Substrate | Arylsilane | Catalyst | Activator/Reoxidant | Solvent | Yield (%) |

| 1-Benzyl-2-phenyl-2,3-dihydropyridin-4(1H)-one | Triethoxy(phenyl)silane | Pd(OAc)₂ | CuF₂ | Dioxane | 80 |

| 1-Benzyl-2-phenyl-2,3-dihydropyridin-4(1H)-one | Triethoxy(4-methylphenyl)silane | Pd(OAc)₂ | CuF₂ | Dioxane | 75 |

| 1-Benzyl-2-phenyl-2,3-dihydropyridin-4(1H)-one | Triethoxy(4-methoxyphenyl)silane | Pd(OAc)₂ | CuF₂ | Dioxane | 72 |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | Triethoxy(phenyl)silane | Pd(OAc)₂ | CuF₂ | Dioxane | 65 |

Data compiled from studies on analogous 2,3-dihydropyridin-4(1H)-one systems. nih.gov

The Fujiwara-Moritani reaction provides a direct method for the alkenylation of C-H bonds, and it has been successfully applied to cyclic enaminones. acs.orgnih.govacs.orgresearchgate.net This palladium-catalyzed reaction couples the enaminone with an alkene, typically an electron-deficient one, to form a new C-C double bond. acs.orgnih.govacs.orgresearchgate.net The reaction proceeds via a C-H activation mechanism and requires an oxidant to regenerate the active catalyst. wikipedia.org Studies on various cyclic enaminones have demonstrated that this method is effective for introducing a range of alkenyl groups at the C5 position. acs.orgnih.gov

Table 2: Fujiwara-Moritani Alkenylation of Cyclic Enaminones

| Enaminone Substrate | Alkene | Catalyst | Oxidant | Solvent | Yield (%) |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | tert-Butyl acrylate | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 85 |

| 1-Benzyl-2,3-dihydropyridin-4(1H)-one | Styrene | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 78 |

| N-Phenyl-3,4-dihydro-2-pyridone | n-Butyl acrylate | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 72 |

Data from studies on analogous cyclic enaminone systems. nih.gov

A greener alternative to traditional Fujiwara-Moritani conditions is aerobic alkenylation, which utilizes molecular oxygen as the terminal oxidant. nih.gov This approach has been developed for the dehydrogenative olefination of cyclic enaminones at room temperature, catalyzed by palladium. nih.gov The use of oxygen as the oxidant is environmentally benign and economically advantageous. nih.gov

Table 3: Aerobic Alkenylation of a Cyclic Enaminone

| Enaminone Substrate | Alkene | Catalyst | Co-catalyst | Solvent | Yield (%) |

| 3-Methyl-2-cyclohexen-1-one derived enaminone | n-Butyl acrylate | Pd(TFA)₂ | Cu(OAc)₂/Catechol | DMF | 88 |

Data from a study on an analogous cyclic enaminone system. nih.gov

Alkylation at the α-position of cyclic ketones is a fundamental transformation. chemistryviews.org For cyclic enaminones, which can be considered activated ketone derivatives, alkylation can proceed through various mechanisms. Recent advancements have focused on the direct, redox-neutral α-alkylation of saturated cyclic ketones using photoredox catalysis, which could be applicable to the corresponding enaminones. chemistryviews.org Additionally, iron-mediated [3+2+1] cyclization reactions of cyclic ethers with enaminones have been developed for the synthesis of highly functionalized 4-alkylated 1,4-dihydropyridines, showcasing an innovative alkylation strategy. acs.org

Carbon-Heteroatom Bond Formation

The introduction of heteroatoms such as oxygen and nitrogen into the enaminone scaffold can significantly alter its biological and chemical properties.

The formation of C-O bonds on the enaminone ring is a less explored area compared to C-C and C-N bond formation. However, general methods for the α-hydroxylation of ketones could potentially be adapted for enaminones. For instance, the use of oxoammonium salts as oxygen transfer reagents has been reported for the synthesis of α-enaminones from cyclic ketones and anilines, indicating the feasibility of C-O bond formation at the α-position. rsc.org Further research is needed to develop specific and efficient methods for the direct C-O bond formation on the C5 position of this compound and its analogues.

The formation of C-N bonds is crucial for the synthesis of nitrogen-containing heterocycles and other biologically active molecules. For enaminones, C-N bond formation can be achieved through various strategies. The inherent nucleophilicity of the enamine nitrogen allows for reactions with electrophiles. More advanced methods involve transition-metal-catalyzed C-H amination. While direct intermolecular C-H amidation of unactivated C-H bonds remains a challenge, biocatalytic approaches using engineered enzymes have shown promise for benzylic C-H amidation, which could inspire future developments for enaminone systems. nih.gov

In the context of enaminone chemistry, cascade reactions involving C-C bond cleavage have been utilized to form new C-N bonds, leading to the synthesis of pyrrolinone derivatives. researchgate.netacs.org Furthermore, the reaction of enaminones with quinone monoketals can proceed via an aza-Michael reaction, forming a C-N bond and leading to the synthesis of complex morphan derivatives. acs.org

C-X (Halogen) Bond Formation

The introduction of halogen atoms (F, Cl, Br, I) onto the β-enaminone scaffold, including structures like this compound, serves as a crucial step for further synthetic modifications. Halogenated enaminones are valuable intermediates, as the halogen can act as a leaving group in cross-coupling reactions or influence the electronic properties of the molecule.

Recent methodologies have focused on the direct C-H halogenation of enaminones, offering an atom-economical alternative to traditional multi-step syntheses. nih.gov Electrochemical methods, for instance, have been developed for the C-H halogenation of enaminones without the need for external chemical oxidants. researchgate.net

Key reagents and methods for the halogenation of the enaminone core include:

N-Halosuccinimides (NCS, NBS): N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are widely used for the chlorination and bromination of the enaminone's α'-carbon (the carbon of the acetyl group) or the vinylic carbon, depending on the reaction conditions. For example, NCS can be used to generate a sulfenyl chloride intermediate in situ for subsequent sulfenylation reactions. acs.org In some cases, these reagents facilitate halogenation at the β-position of the enone system after conversion to a hydrazone derivative. nih.gov

Electrochemical Halogenation: This technique provides a green and efficient pathway for C-H halogenation, avoiding harsh reagents. researchgate.net

Other Halogenating Agents: Reagents like Palau'chlor (2-chloro-1,3-bis(methoxycarbonyl)guanidine) have been employed for selective β-chlorination of cyclic enones, a strategy adaptable to enaminone systems. nih.gov Triphenylphosphine in combination with 1,2-dihaloethanes (XCH₂CH₂X, where X = Cl, Br, I) presents another mild system for deoxygenative halogenation. acs.org

The regioselectivity of the halogenation is a critical aspect, with different protocols targeting either the vinylic C-H bond or the C-H bonds of the alkyl substituents.

Table 1: Selected Methods for Halogenation of Enaminone Systems

| Halogenating Agent | Halogen | Typical Reaction Site | Notes |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Cl | Vinylic Carbon / α'-Carbon | Can also act as an oxidant to facilitate other reactions. acs.org |

| N-Bromosuccinimide (NBS) | Br | Vinylic Carbon / α'-Carbon | Commonly used for bromination of activated C-H bonds. nih.gov |

| Electrochemical Methods | Cl, Br, I | Vinylic Carbon | Offers a sustainable approach, avoiding chemical oxidants. researchgate.net |

C-S and C-Se Bond Formation (e.g., Sulfenylation, Selenylation)

The incorporation of sulfur (S) and selenium (Se) moieties into the this compound framework opens avenues for the synthesis of organosulfur and organoselenium compounds, which are known for their unique biological activities and synthetic utility. researchgate.net

Sulfenylation: The introduction of a sulfur-containing group, or sulfenylation, at the vinylic carbon of the enaminone is a common transformation. A mild and efficient method involves the use of N-chlorosuccinimide (NCS) to mediate the reaction between an enaminone and a thiol. This process is believed to proceed through the in-situ generation of a sulfenyl chloride (RSCl) intermediate, which then rapidly reacts with the electron-rich enaminone. This cross-dehydrogenative coupling (CDC) strategy is notable for its mild conditions, which are crucial for substrates with sensitive functional groups or chiral centers. acs.org

Selenylation: Similarly, selenylation can be achieved to introduce selenium functional groups. Visible-light-promoted selenylation/cyclization of enaminones has emerged as a green and efficient protocol. researchgate.netresearchgate.net This method often proceeds without the need for transition metal catalysts, photocatalysts, or external oxidants, making it an environmentally benign option. The reaction of 2-hydroxyphenyl enaminones with diselenides under visible light can lead to the formation of 3-selanyl-4H-chromen-4-ones, demonstrating a tandem selenylation and cyclization process. researchgate.net Benzeneselenol has also been used with NCS to produce selenyl enaminones in good yields. acs.org

Table 2: Reagents for Sulfenylation and Selenylation of Enaminones

| Transformation | Reagent System | Key Features | Product Type |

|---|---|---|---|

| Sulfenylation | Thiol (R-SH) / NCS | Mild conditions, rapid reaction, proceeds via RSCl intermediate. acs.org | β-Sulfenyl enaminone |

| Selenylation | Diselenide (R-Se-Se-R) / Visible Light | Catalyst- and oxidant-free, environmentally friendly. researchgate.net | β-Selenyl enaminone |

Annulation Reactions

Annulation reactions utilizing this compound and related β-enaminones are powerful strategies for constructing cyclic and heterocyclic scaffolds. researchgate.netrsc.org The dual nucleophilic and electrophilic nature of the enaminone system allows it to participate in a variety of ring-forming cascades, leading to diverse molecular frameworks. acgpubs.orgresearchgate.net

1,2-Annulations

1,2-Annulation reactions involve the formation of a five-membered ring fused to or incorporating the enaminone structure. These are often achieved through [3+2] cycloaddition pathways where the enaminone acts as a three-atom component.

A notable example is the bimetallic Au(III)/Ag(I) co-catalyzed synthesis of cyclopentadienes from enaminones and alkynes. acs.org In this process, a vinylcarbenoid is generated from a propargyl ester, which then undergoes a tandem annulation with the enaminone. This leads to an aminocyclopentene intermediate, which subsequently eliminates the amine to afford the final cyclopentadiene product. acs.org Palladium-catalyzed regioselective ring opening/[3+2] annulation of enaminones with cyclopropenones also provides access to five-membered γ-butenolides and γ-lactams. rsc.org

1,3-Annulations

1,3-Annulations result in the formation of six-membered rings and are among the most common transformations for β-enaminones. These reactions are instrumental in synthesizing a wide array of heterocyclic systems, including pyridines, quinolines, and isocoumarins.

Rhodium(III)-catalyzed C-H activation and annulation of enaminones with cyclic 1,3-dicarbonyl compounds provides a facile route to isocoumarins. nih.govacs.org This reaction proceeds via a cascade involving C-H bond activation and intramolecular C-C bond formation, showcasing high functional group tolerance under mild conditions. nih.gov Another strategy involves the reaction of enaminones with quinonediimides, catalyzed by Zn(II), to selectively synthesize indoles, which can be viewed as a formal 1,3-annulation process leading to an aromatic heterocyclic system. rsc.org

1,4-Annulations

The construction of seven-membered rings via 1,4-annulation reactions is a more specialized but valuable transformation. These methods provide access to important scaffolds like benzodiazepines. Research has shown that the reaction of 2-aminoaryl ketones with alkyl propiolates can lead to different products depending on the stoichiometry. While a [4+2] annulation yields quinolines, the use of excess alkyl propiolates can promote a [4+2+1] annulation, resulting in the formation of a seven-membered benzodiazepine ring. researchgate.net

Diversity-Oriented Annulation Strategies

Diversity-oriented synthesis aims to generate a wide range of structurally diverse molecules from simple starting materials, which is crucial for expanding explorable chemical space in drug discovery. researchgate.net β-Enaminones are excellent platforms for such strategies due to their versatile reactivity. rsc.org

Annulation strategies can be designed to be divergent, where slight modifications in reactants or conditions lead to different structural outcomes.

Substrate and Reagent Control: Rhodium(III)-catalyzed coupling of enaminones with diazodicarbonyls can produce either isocoumarins (six-membered ring) or naphthalenes depending on the ring size of the diazo compound and the pH of the reaction, demonstrating both substrate- and reagent-controlled skeletal diversity. researchgate.net

Catalyst Control: The annulation of enaminones with quinoneimides can be selectively steered toward indoles or 2-aminobenzofurans by choosing the appropriate metal catalyst. While Zn(II) catalysis favors indole formation, Fe(III) catalysis promotes the synthesis of 2-aminobenzofurans. rsc.org

Boronic Ester Annulation: A strategy involving boronic esters has been developed for diversity-oriented synthesis, providing a modular approach to constructing complex cyclic structures. nih.govroyalholloway.ac.uk

These diversity-oriented approaches highlight the utility of this compound as a flexible synthon for the rapid assembly of diverse and complex molecular libraries. researchgate.netrsc.org

Table 3: Summary of Annulation Reactions with Enaminones

| Annulation Type | Ring Size Formed | Reactant Partner (Example) | Catalyst/Conditions (Example) | Resulting Scaffold (Example) |

|---|---|---|---|---|

| 1,2-Annulation | 5-membered | Propargyl esters acs.org | Au(III)/Ag(I) | Cyclopentadienes |

| 1,3-Annulation | 6-membered | Cyclic 1,3-dicarbonyls nih.gov | Rh(III) | Isocoumarins |

| 1,4-Annulation | 7-membered | Alkyl propiolates (excess) researchgate.net | Calcium-catalysis | Benzodiazepines |

Reactions with Diazonium Salts (Azo Coupling)

The reaction of this compound with diazonium salts, a process known as azo coupling, represents a significant derivatization strategy. This electrophilic substitution reaction involves the attack of a diazonium cation on the electron-rich enaminone system. The enaminone, with its delocalized π-electron system, can act as a potent nucleophile, leading to the formation of highly colored azo compounds. These products have potential applications as dyes and pigments.

Detailed research into the azo coupling of cyclic β-enaminones has provided insights into the reactivity and structural characteristics of the resulting products. While specific studies on this compound are limited, research on analogous compounds, such as 3-amino-5,5-dimethylcyclohex-2-en-1-one, offers valuable information on the expected reaction pathways and product structures.

A study by Simůnek et al. investigated the reaction of various cyclic β-enaminones with substituted benzenediazonium tetrafluoroborates. nih.gov Their findings indicate that the azo coupling typically occurs at the carbon atom adjacent to the amino group, which is activated by the electron-donating effect of the nitrogen.

For instance, the reaction of 3-amino-5,5-dimethylcyclohex-2-en-1-one with 4-methoxybenzenediazonium tetrafluoroborate was found to yield the corresponding azo-coupled product. nih.gov Spectroscopic analysis of the products from similar reactions with other cyclic enaminones, such as 3-phenylaminocyclopent-2-en-1-one, confirmed the formation of the azo derivative with an intramolecular hydrogen bond between the amino proton and a nitrogen atom of the azo group. nih.gov This suggests that the product exists predominantly in the enamine-azo tautomeric form rather than the keto-hydrazone form.

The general reaction can be depicted as the coupling of the enaminone with an aryl diazonium salt, leading to the formation of a C-C bond and the introduction of the arylazo group onto the cyclohexene (B86901) ring. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

The table below summarizes the expected outcomes based on the study of analogous compounds.

| Enaminone Reactant | Diazonium Salt | Expected Product | Key Findings |

| 3-amino-5,5-dimethylcyclohex-2-en-1-one | 4-methoxybenzenediazonium tetrafluoroborate | 3-amino-2-((4-methoxyphenyl)diazenyl)-5,5-dimethylcyclohex-2-en-1-one | The product was observed to convert into a stable hydrochloride salt upon standing in chloroform solution. nih.gov |

| 3-phenylaminocyclopent-2-en-1-one | 4-methylbenzenediazonium tetrafluoroborate | (E)-2-((4-methylphenyl)diazenyl)-3-(phenylamino)cyclopent-2-en-1-one | The product exists almost exclusively as the (E)-isomer with an intramolecular N-H...N hydrogen bond. nih.gov |

| 3-phenylaminocyclopent-2-en-1-one | 4-methoxybenzenediazonium tetrafluoroborate | (E)-2-((4-methoxyphenyl)diazenyl)-3-(phenylamino)cyclopent-2-en-1-one | The substituent on the diazonium salt did not significantly affect the tautomeric equilibrium of the product. nih.gov |

| 3-phenylaminocyclopent-2-en-1-one | 4-chlorobenzenediazonium tetrafluoroborate | (E)-2-((4-chlorophenyl)diazenyl)-3-(phenylamino)cyclopent-2-en-1-one | The structure was confirmed to be the enamine-azo tautomer in both solution and solid phase. nih.gov |

These findings suggest that the azo coupling of this compound with various aryl diazonium salts would proceed in a similar manner, yielding a series of novel azo compounds with potential for further functionalization and application in material science. The specific electronic and steric effects of substituents on the aryl diazonium salt can be expected to influence the reaction rate and the spectroscopic properties of the resulting dyes.

Spectroscopic Characterization and Advanced Computational Studies

Spectroscopic Analysis Methodologies

The molecular structure of 1-(2-Aminocyclohex-1-en-1-yl)ethanone is systematically investigated using a suite of spectroscopic methods. Each technique provides specific insights into the compound's functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the detailed structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. Key expected signals for this molecule include a downfield, often broad, signal for the amino (NH₂) protons, heavily influenced by the intramolecular hydrogen bond. The cyclohexene (B86901) ring's methylene (B1212753) protons (at C3, C4, and C5) typically appear as complex multiplets in the aliphatic region. The methyl protons of the acetyl group are expected to present as a sharp singlet.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ (Amino) | 9.0 - 11.0 | Broad Singlet |

| -CH₂- (Cyclohexene C4) | 1.6 - 1.8 | Multiplet |

| -CH₂- (Cyclohexene C3, C5) | 2.2 - 2.5 | Multiplet |

| -CH₃ (Acetyl) | 1.9 - 2.2 | Singlet |

¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear significantly downfield. The two sp² hybridized carbons of the enamine system will have characteristic shifts, with the carbon atom bonded to the nitrogen appearing at a higher field than the one bonded to the acetyl group. The remaining signals correspond to the acetyl methyl group and the four sp³ hybridized methylene carbons of the cyclohexene ring.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 195 - 205 |

| C-2 (C-NH₂) | 160 - 165 |

| C-1 (C-C=O) | 95 - 105 |

| C-3, C-5 (Cyclohexene) | 30 - 40 |

| C-4 (Cyclohexene) | 20 - 30 |

| -CH₃ (Acetyl) | 25 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is dominated by absorptions corresponding to the N-H, C=O, and C=C bonds. The N-H stretching vibrations of the primary amine are typically observed in the 3200-3500 cm⁻¹ region. The C=O stretching frequency is found at a lower wavenumber (around 1600-1650 cm⁻¹) than that of a typical ketone due to the combined effects of conjugation with the double bond and the strong intramolecular hydrogen bond. The C=C double bond stretch of the enamine system also appears in this fingerprint region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3500 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O | Stretch (Conjugated, H-bonded) | 1600 - 1650 |

| C=C | Stretch | 1550 - 1600 |

| N-H | Bend | 1500 - 1550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule. The enaminone chromophore (N-C=C-C=O) gives rise to characteristic absorption bands. A strong absorption band, typically attributed to a π → π* transition, is expected in the UV region. For many secondary enaminones, this absorption maximum (λmax) is observed in the 292-315 nm range. nih.gov A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed at a longer wavelength, often in the 270-300 nm region. masterorganicchemistry.com The position and intensity of these bands are sensitive to the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. wikipedia.org For this compound (C₈H₁₃NO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (139.19 g/mol ). As a molecule with a single nitrogen atom, it follows the nitrogen rule, exhibiting an odd nominal molecular mass. whitman.edu Common fragmentation pathways for ketones include α-cleavage, which would involve the loss of the methyl radical (•CH₃, M-15) or the acetyl radical (•COCH₃, M-43). libretexts.orgmiamioh.edu

Quantum Computational Chemistry Studies

To complement experimental data, advanced computational methods are employed to investigate the molecule's geometric, electronic, and spectroscopic properties from a theoretical perspective.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for studying the properties of enaminone systems. nih.govnortheastern.edunih.gov These calculations can provide a deep understanding of the molecular structure and electron distribution.

Molecular Geometry Optimization: DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional conformation of the molecule. mdpi.comicm.edu.pl These calculations can accurately predict bond lengths, bond angles, and dihedral angles, confirming the planarity of the conjugated system and the geometry of the intramolecular hydrogen bond.

Vibrational Frequency Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. This comparison aids in the precise assignment of observed absorption bands to specific molecular vibrations, such as the N-H and C=O stretches, and helps to quantify the effect of hydrogen bonding and conjugation.

NMR Chemical Shift Prediction: The GIAO (Gauge-Invariant Atomic Orbital) method within DFT allows for the theoretical calculation of ¹H and ¹³C NMR chemical shifts. icm.edu.pl These predicted values can be correlated with experimental data to confirm structural assignments.

Frontier Molecular Orbital (FMO) Analysis: DFT is used to calculate the energies and visualize the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnortheastern.edu The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic transitions (as seen in UV-Vis spectroscopy), chemical reactivity, and kinetic stability. mdpi.com For conjugated systems like enaminones, the HOMO is typically localized on the electron-rich amino and double bond region, while the LUMO is centered on the electron-accepting carbonyl group.

Optimized Geometrical Structures

The initial step in a computational investigation involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometrical structure. This is achieved by finding the minimum energy conformation on the potential energy surface. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For this compound, key parameters would involve the C-C, C-N, C=O, and N-H bond lengths, as well as the angles defining the shape of the cyclohexene ring and the orientation of the amino and ethnone substituents.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value | |

|---|---|---|---|---|---|

| Bond Length | C1 | C2 | 1.35 Å | ||

| Bond Length | C2 | N1 | 1.38 Å | ||

| Bond Length | C1 | C7 | 1.45 Å | ||

| Bond Length | C7 | O1 | 1.23 Å | ||

| Bond Angle | C2 | C1 | C7 | 121.5° | |

| Bond Angle | C1 | C2 | N1 | 123.0° | |

| Dihedral Angle | N1 | C2 | C1 | C7 | 180.0° |

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its normal modes of vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. This analysis is crucial for interpreting experimental spectroscopic data and for confirming that the optimized structure is a true energy minimum.

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450 | N-H Asymmetric Stretch |

| 3350 | N-H Symmetric Stretch |

| 1680 | C=O Stretch |

| 1620 | C=C Stretch |

| 1580 | N-H Bend |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be localized on the electron-rich amino group and the double bond, while the LUMO would likely be centered on the electron-withdrawing acetyl group.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize the electron pair probability in a molecule. wikipedia.orgjussieu.fr It provides a chemically intuitive picture of electron localization, distinguishing between core electrons, covalent bonds, and lone pairs. wikipedia.org In this compound, an ELF analysis would reveal high localization around the nitrogen and oxygen atoms, corresponding to their lone pairs, as well as in the regions of the C-C, C-N, C-H, and C=O bonds.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. arxiv.org This allows for the calculation of atomic properties, such as atomic charges, and the characterization of chemical bonds through the analysis of bond critical points (BCPs). The properties of the electron density at these points, such as its value and the Laplacian, can be used to classify interactions as either shared (covalent) or closed-shell (ionic or van der Waals).

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational tool used to identify and visualize non-covalent interactions within and between molecules. It is based on the relationship between the electron density and its gradient. Plots of the RDG against the electron density can reveal regions of steric repulsion, hydrogen bonding, and van der Waals interactions. For this compound, RDG analysis would be particularly useful in identifying intramolecular hydrogen bonds between the amino group and the carbonyl oxygen.

Independent Gradient Model (IGM) Analysis

The Independent Gradient Model (IGM) is another method for the analysis of chemical bonding and non-covalent interactions. nih.govchemrxiv.org It partitions the electron density gradient into atomic contributions, allowing for the identification of both attractive and repulsive interactions. nih.govchemrxiv.org IGM analysis can provide a detailed picture of the interactions that stabilize the molecular structure of this compound, complementing the information obtained from RDG analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. escholarship.orguci.edu It is a workhorse for predicting absorption spectra by calculating vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry, and oscillator strengths, which indicate the probability of a given electronic transition. rutgers.edu For this compound, TD-DFT calculations are crucial for understanding its photophysical properties, particularly the transitions responsible for its absorption of ultraviolet-visible (UV-Vis) light.

The electronic structure of this compound is characterized by a "push-pull" system, where the amino group (-NH₂) acts as an electron donor (push) and the acetyl group (-C(O)CH₃) acts as an electron acceptor (pull), connected by a π-conjugated system (the C=C double bond). This configuration typically leads to intense intramolecular charge transfer (ICT) transitions. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved.

Typically, the most significant electronic transition is from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the C=C bond, while the LUMO is anticipated to be centered on the electron-accepting acetyl group. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key determinant of the molecule's color and reactivity. nih.gov

A TD-DFT analysis, often performed with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would predict the maximum absorption wavelength (λmax), oscillator strength (f), and the specific orbitals involved in the main electronic transitions.

Table 1: Calculated Electronic Excitation Data for this compound (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 4.52 | 274 | 0.12 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 5.10 | 243 | 0.08 | HOMO → LUMO+1 (91%) |

Note: Data are illustrative, based on typical results for similar β-enaminone systems, and represent the expected outcomes of a TD-DFT calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure. wisc.eduwisc.edu This method provides quantitative insight into intramolecular interactions, charge distribution, and the stability arising from electron delocalization.

For this compound, NBO analysis is particularly useful for quantifying the "push-pull" electronic effect. It reveals the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding the molecule's electronic structure and stability. The most significant of these interactions is typically the delocalization of the nitrogen lone pair (LP(N)) into the π* antibonding orbital of the C=C bond and subsequently into the π* antibonding orbital of the C=O group.

This delocalization can be quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the donor-acceptor interaction. wisc.edu A higher E(2) value indicates a stronger interaction and more significant charge transfer.

Key NBO interactions expected for this molecule include:

LP(N) → π(C1=C2):* Delocalization of the nitrogen lone pair into the double bond of the cyclohexene ring.

π(C1=C2) → π(C=O):* Delocalization of the π-electrons from the C=C bond into the carbonyl group's antibonding orbital.

These interactions confirm the flow of electron density from the amino group to the acetyl group, stabilizing the molecule through resonance. NBO analysis also provides the natural population analysis (NPA) charges on each atom, offering a more chemically meaningful picture of charge distribution than other methods like Mulliken population analysis.

Table 2: Second-Order Perturbation Energy E(2) for Key Donor-Acceptor Interactions in this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C1-C6) | 55.8 |

| π (C1-C6) | π* (C7=O8) | 25.3 |

| LP (O8) | σ* (C7-C9) | 2.9 |

Note: Data are illustrative, based on typical NBO results for molecules with similar conjugated systems. Atom numbering is based on the cyclohexene ring (C1-C6), the acetyl carbon (C7), oxygen (O8), and methyl carbon (C9).

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.comresearchgate.net The MEP is color-coded, with red indicating regions of most negative potential (high electron density, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron deficiency, susceptible to nucleophilic attack). nih.gov Green and yellow represent areas of intermediate potential.

In this compound, the MEP surface would clearly illustrate the molecule's electronic polarization.

Negative Regions (Red/Yellow): The most negative potential is expected to be localized on the oxygen atom of the acetyl group due to its high electronegativity and the resonance-driven accumulation of electron density. This makes it the primary site for electrophilic attack and hydrogen bond acceptance.

Positive Regions (Blue): The most positive potential is expected around the hydrogen atoms of the amino group (-NH₂). This electron-deficient character makes them the primary sites for nucleophilic attack and hydrogen bond donation.

The MEP surface provides a clear, qualitative prediction of where the molecule will interact with other reagents, making it a fundamental tool in understanding chemical reactivity and intermolecular interactions. mdpi.com

Table 3: MEP Surface Potential Values for this compound (Illustrative)

| Molecular Region | Color Code | Potential Range (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Red | -55 to -40 | Site for Electrophilic Attack |

| Amine Hydrogens (N-H) | Blue | +45 to +60 | Site for Nucleophilic Attack |

| Cyclohexene Ring | Green | -10 to +10 | Relatively Neutral |

Note: Potential values are illustrative and represent typical ranges seen in similar functional groups.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. sciencepublishinggroup.com These materials are critical for applications in optoelectronics, including frequency conversion and optical switching. Molecules with significant NLO properties often possess a large dipole moment and a high degree of charge transfer, typically found in "push-pull" systems like this compound.

Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). The first-order hyperpolarizability (β) is a tensor quantity that measures the second-order response of the molecule to the electric field and is directly related to the second harmonic generation (SHG) efficiency of the material. nih.gov

For this compound, the intramolecular charge transfer from the amino group (donor) to the acetyl group (acceptor) is expected to result in a significant first-order hyperpolarizability. The magnitude of the total hyperpolarizability (βtot) is often compared to that of standard NLO materials like urea (B33335) or KDP to assess its potential for NLO applications. Calculations are typically performed using DFT methods, as they provide a good balance between accuracy and computational cost for determining these electronic response properties. rsc.org A larger HOMO-LUMO energy gap generally correlates with lower hyperpolarizability, indicating a trade-off between transparency and NLO response.

Table 4: Calculated NLO Properties for this compound (Illustrative)

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 4.85 | Debye |

| Polarizability (α) | 18.5 x 10-24 | esu |

| First-Order Hyperpolarizability (βtot) | 12.6 x 10-30 | esu |

Note: Values are illustrative and represent expected magnitudes for organic push-pull molecules of similar size.

Applications of 1 2 Aminocyclohex 1 En 1 Yl Ethanone in Advanced Organic Synthesis

Role as a Precursor for Heterocyclic Compound Synthesis

The strategic placement of reactive sites within 1-(2-aminocyclohex-1-en-1-yl)ethanone makes it an ideal starting material for building molecular complexity. Chemists have extensively utilized this compound to access a broad spectrum of heterocyclic structures through various synthetic transformations.

Five-Membered Heterocycles

The synthesis of five-membered heterocycles is a cornerstone of organic chemistry, and this compound provides efficient routes to several important classes.

Pyrroles: The Paal-Knorr synthesis is a classic method for pyrrole (B145914) formation, involving the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org While not a direct application, derivatives of the title compound can be envisioned to participate in multi-component reactions that lead to highly substituted pyrroles. organic-chemistry.org

Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. nih.govorganic-chemistry.org Enaminones like this compound can react with hydrazines, where the enamine nitrogen is displaced, and subsequent cyclization involving the ketone carbonyl leads to the formation of pyrazole (B372694) rings. nih.gov This reaction is often regioselective, yielding specific isomers. nih.gov

Thiophenes: Thiophene (B33073) synthesis often involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide (Paal-Knorr thiophene synthesis). researchgate.net Alternatively, the Gewald reaction, which uses elemental sulfur, an active methylene (B1212753) compound, and a carbonyl compound, is a powerful tool for constructing aminothiophenes. beilstein-journals.org

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazides through cyclization reactions. nih.govorganic-chemistry.org For instance, a thiosemicarbazide (B42300) can be cyclized using various reagents to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.govyoutube.com

Benzofurans: The synthesis of benzofurans can be achieved through various strategies, including the intramolecular cyclization of appropriately substituted phenols or via heteroannulation reactions involving benzoquinones. researchgate.netrsc.org While direct synthesis from the title enaminone is not commonly cited, its structural motifs can be incorporated into precursors for benzofuran (B130515) synthesis. jocpr.com

The following table summarizes exemplary reactions for the synthesis of five-membered heterocycles, highlighting the versatility of enaminone-type precursors.

| Heterocycle | General Reactants | Key Reaction Type |

| Pyrrole | 1,4-Diketone, Primary Amine | Paal-Knorr Cyclization |

| Pyrazole | 1,3-Diketone, Hydrazine | Knorr Synthesis |

| Thiophene | 1,4-Diketone, Sulfur Source | Paal-Knorr Thiophene Synthesis |

| Thiadiazole | Thiosemicarbazide, Cyclizing Agent | Oxidative Cyclization |

| Benzofuran | o-Halophenol, Alkyne | Palladium-catalyzed Coupling/Cyclization |

Six-Membered Heterocycles

The utility of this compound extends to the synthesis of various six-membered heterocyclic systems, which are prevalent in biologically active molecules.

Pyridines: Pyridine synthesis can be achieved through methods like the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.orgbaranlab.org The enamine moiety of the title compound can react with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to afford substituted pyridines. organic-chemistry.org

Pyrimidines: Pyrimidines are often formed by the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine. organic-chemistry.org The enaminone structure can act as the three-carbon component, reacting with compounds like urea (B33335) or thiourea (B124793) to form the pyrimidine (B1678525) or pyrimidinethione core.

Quinolines and Quinolones: The Friedländer synthesis is a prominent method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgnih.gov this compound can serve as the methylene component in reactions with 2-aminoaryl ketones to produce tetrahydroquinoline derivatives, which can be subsequently aromatized. researchgate.net Similarly, reactions leading to quinolones, or oxo-quinolines, often involve the cyclization of N-aryl β-aminoacrylates, which can be derived from enaminones. organic-chemistry.orgnih.govmdpi.comekb.egdntb.gov.ua

Oxazines: These heterocycles can be synthesized through various cycloaddition and cyclization strategies, often involving reactions of enaminones with reagents that provide the oxygen and additional carbon/nitrogen atoms for the ring.

A summary of synthetic approaches to six-membered heterocycles is provided in the table below.

| Heterocycle | General Reactants | Key Reaction Type |

| Pyridine | β-Ketoester, Aldehyde, Ammonia | Hantzsch Synthesis |

| Pyrimidine | 1,3-Dicarbonyl, Amidine/Urea | Principal Synthesis |

| Quinoline | 2-Aminoaryl Ketone, α-Methylene Ketone | Friedländer Synthesis |

| Quinoline-2-one | N-Aryl Cinnamide, Cyclizing Agent | Intramolecular Cyclization |

| Pyridazinium Salt | Phenylazosulfonate, Furan | Cycloaddition |

Fused Heterocyclic Systems

The reactivity of this compound is particularly valuable in the synthesis of fused heterocyclic systems, where multiple rings are constructed in a sequential or one-pot manner.

Triazolopyrimidines: These structures are typically synthesized by the annulation of a pyrimidine ring onto a pre-existing triazole, or vice-versa. researchgate.netresearchgate.net A common route involves the reaction of 3-amino-1,2,4-triazole with β-dicarbonyl compounds or their enaminone derivatives. researchgate.netnih.gov

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines is often achieved through the reaction of 2-aminopyridines with α-haloketones (Tschitschibabin reaction) or, more recently, through multicomponent reactions involving 2-aminopyridines, aldehydes, and isocyanides. nih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov

Pyrazolopyrimidines: This scaffold can be constructed by reacting aminopyrazoles with 1,3-dielectrophiles like β-dicarbonyl compounds or enaminones. nih.govnih.govresearchgate.net This approach allows for the regioselective formation of various isomeric pyrazolopyrimidine systems. nih.gov

Indolizidines and Quinolizidines: The synthesis of these bridged nitrogen heterocycles often relies on cyclization strategies such as intramolecular Michael additions, ring-closing metathesis, or cycloaddition reactions. nih.govnih.govresearchgate.net Precursors derived from cyclic enaminones can be designed to undergo such stereoselective cyclizations. nih.gov

Enantiospecific and Stereoselective Syntheses Utilizing the Compound

While the primary use of this compound is in forming the core heterocyclic ring, its derivatives are instrumental in stereoselective synthesis. Chiral auxiliaries can be attached to the amino group, allowing for diastereoselective reactions. Subsequent removal of the auxiliary provides enantiomerically enriched products. For instance, chiral enaminones can undergo stereoselective Michael additions, alkylations, or cycloadditions to build complex, stereodefined molecules. The synthesis of fluorinated indolizidinone derivatives has been achieved through an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.gov

Construction of Complex Molecular Architectures

The stepwise or domino reactions initiated from this compound and related enaminones enable the construction of intricate molecular architectures. researchgate.net By reacting with multifunctional reagents, complex fused heterocyclic systems can be assembled in a single synthetic operation. This atom-economical approach is highly desirable for building libraries of compounds for drug discovery and materials science. The ability to form multiple bonds and stereocenters in a controlled manner underscores the importance of this enaminone as a powerful tool for synthetic chemists aiming to create novel and complex molecular structures.

Future Perspectives in the Academic Research of 1 2 Aminocyclohex 1 En 1 Yl Ethanone

Exploration of Novel Reactivity Patterns

While enaminones are recognized as valuable intermediates, the full scope of their reactivity is still being uncovered. researchgate.netresearcher.life Future research is expected to delve into unprecedented reactivity patterns of 1-(2-Aminocyclohex-1-en-1-yl)ethanone. This includes its participation in intramolecular cyclizations to form complex heterocyclic systems under mild conditions. researcher.life Investigations into its nucleophilic activity with a broader range of electrophiles, such as various alkylating agents and carbonyl compounds, could lead to the formation of bonds that are not easily predictable. researcher.life

Furthermore, exploring redox-active transformations like oxidative coupling to construct new C-N bonds will be a key area. This could pave the way for the synthesis of polyfunctional amines and nitrogen-containing frameworks. researcher.life The engagement of this compound in radical processes, including cross-coupling and polymerization reactions, is another frontier that could significantly broaden its synthetic utility. researcher.life Pericyclic reactions and Michael additions are also areas where new reactivity could be discovered. researchgate.net

A notable area of interest is the use of enaminones in cycloaddition reactions to construct valuable heterocycles. researchgate.net For instance, the [3+3] cycloaddition reaction of α-enaminones with enones has been shown to afford dihydropyridines. acs.org The 1,3-dipolar cycloaddition of azomethine ylides with related systems has also been explored, demonstrating the potential for creating functionalized spiro-pyrrolidines. researchgate.net

Development of More Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely focus on developing more sustainable and environmentally benign synthetic methods. wpmucdn.com This includes the use of solvent-free reaction conditions, which not only reduces harmful waste but can also lead to cleaner reaction profiles and simpler work-up procedures. mdpi.comrsc.org

One promising approach is the use of catalysts like polyphosphoric acid absorbed on silica (B1680970) gel (PPA-SiO2), which has been shown to be efficient for the synthesis of β-enaminones under solvent-free conditions. mdpi.com Another green method involves the use of oxoammonium salts as oxidants for the transformation of cyclic ketones and anilines at room temperature. rsc.org Photocatalysis is also emerging as a powerful tool in organic synthesis, offering mild, and environmentally friendly operations. nih.gov A light-mediated reaction for the synthesis of enaminones has been reported, highlighting the potential for photocatalytic approaches to be explored for the synthesis of this compound. nih.gov

The development of neat reactions, which are carried out without any solvent, is another key aspect of green chemistry that is applicable to enaminone synthesis. wpmucdn.com These methods often result in high atom economy, meaning a larger percentage of reactants are converted into the desired product. wpmucdn.com

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) and ab initio calculations can be employed to investigate the feasibility of various reactions, such as cycloadditions. researchgate.net These computational studies can determine whether a potential product is thermodynamically and kinetically preferred, providing valuable insights before embarking on experimental work. researchgate.net

For example, computational studies have been used to investigate the mechanism of the [3+2] cycloaddition reaction between phenyl azide (B81097) and phenyl enaminone to synthesize 1,2,3-triazoles. rsc.org Such studies can elucidate the reaction pathways and predict the regioselectivity of the reaction. rsc.org Future research will likely see an increased use of these computational methods to explore the reaction mechanisms of this compound with various reagents, helping to design new and efficient synthetic routes. These models can also be used to study the molecular stability and proton transfer of enaminones. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved reaction control, scalability, and safety. vapourtec.comnih.gov The integration of the synthesis and reactions of this compound with flow chemistry is a promising area for future research. Continuous flow processes can allow for the fine-tuning of reaction selectivity, facilitate scale-up, and reduce waste by enabling the reuse of heterogeneous catalysts. rsc.orgrsc.org

Automated synthesis platforms, coupled with flow chemistry, can be used for high-throughput experimentation and the rapid optimization of reaction conditions. vapourtec.com This can accelerate the discovery of new reactions and the development of efficient synthetic protocols. For instance, a sequential continuous flow process has been developed to obtain α-enaminones directly from biomass-derived furfural. rsc.orgrsc.org This demonstrates the potential for integrating multiple reaction steps into a single continuous process, which is a key goal of process intensification. tue.nl The ability to safely operate at elevated temperatures and pressures in flow reactors can also lead to significantly enhanced reaction rates. nih.govnih.gov

Expanding the Scope of Heterocyclic Applications

This compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. lookchem.comorientjchem.org These heterocycles are of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov Future research will undoubtedly focus on expanding the range of heterocyclic systems that can be synthesized from this versatile building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Aminocyclohex-1-en-1-yl)ethanone?

- Methodology : The compound can be synthesized via condensation reactions involving cyclohexenone derivatives and ammonia or amine precursors. Protecting groups (e.g., Boc) may stabilize the amino group during synthesis. Aryl ketone intermediates can be functionalized using reductive amination or nucleophilic substitution, as demonstrated in structurally similar ethanone derivatives .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediate formation.

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., using PubChem data ).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data .

Q. What safety protocols are advised given limited toxicological data?

- Precautions :

- Use fume hoods to avoid inhalation (P261) and wear nitrile gloves to prevent skin contact (P262) .

- Store in airtight containers under inert gas to minimize degradation.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or stability?

- Strategies :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to assess stability. PubChem’s computed properties (e.g., LogP, PSA) guide solvent selection .

- Validation : Cross-check computational results with experimental spectroscopic data (e.g., IR vibrational modes).

Q. How to resolve contradictions between experimental and computational conformational data?

- Approach :

- X-ray vs. DFT : Compare crystallographic bond lengths/angles with DFT-optimized geometries. Adjust computational parameters (e.g., basis sets, solvation models) to align with SHELXL-refined X-ray data .

- Dynamic NMR : Use variable-temperature -NMR to study conformational exchange in solution.

Q. What experimental designs are optimal for studying its ligand properties in coordination chemistry?

- Methodology :

- Metal Coordination Screening : React the compound with transition metals (e.g., Pd, Cu) under inert conditions. Monitor complexation via UV-Vis spectroscopy or cyclic voltammetry.

- Structural Analysis : Characterize metal complexes using single-crystal X-ray diffraction (SHELXL ) and compare with analogous ligands like biphenyl-ethanone derivatives .

Q. How to address low yields in large-scale synthesis?

- Optimization Strategies :

- Catalysis : Explore Pd-catalyzed cross-coupling to improve efficiency, as seen in cyclometalated palladacycle syntheses .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility and scalability for sensitive intermediates.

Data Analysis and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.